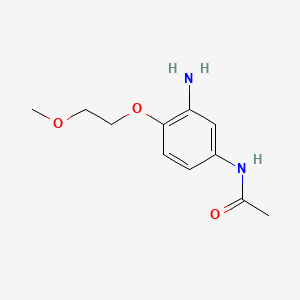

N-(3-Amino-4-(2-methoxyethoxy)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[3-amino-4-(2-methoxyethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-8(14)13-9-3-4-11(10(12)7-9)16-6-5-15-2/h3-4,7H,5-6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOJAZLHMOYNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OCCOC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1071458 | |

| Record name | Acetamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68385-79-5 | |

| Record name | N-[3-Amino-4-(2-methoxyethoxy)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68385-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(3-amino-4-(2-methoxyethoxy)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068385795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-amino-4-(2-methoxyethoxy)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Retrosynthetic Analysis

The target molecule derives from sequential modification of a para-substituted aniline scaffold. Retrosynthetically, the structure decomposes into:

- Acetamide group : Introduced via acylation of the primary amine.

- 2-Methoxyethoxy side chain : Installed through nucleophilic aromatic substitution or Ullmann-type coupling.

- Aromatic backbone : Constructed from nitrobenzene derivatives, enabling regioselective functionalization.

Critical intermediates include 3-nitro-4-(2-methoxyethoxy)aniline (pre-acetylation precursor) and 3-amino-4-(2-methoxyethoxy)aniline (post-reduction intermediate).

Nitro Reduction to Primary Amine

The reduction of 3-nitro-4-(2-methoxyethoxy)aniline to 3-amino-4-(2-methoxyethoxy)aniline is pivotal. Industrial-scale methods prioritize catalytic hydrogenation over stoichiometric reductants:

Table 1: Nitro Reduction Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Pd/C (5%) | Methanol | 50 | 50 | 95 | 99.2 | |

| Raney Nickel | Ethanol | 80 | 30 | 90 | 98.5 | |

| Fe/HCl | H2O | 100 | Atmospheric | 85 | 97.0 |

Hydrogenation under Pd/C catalysis achieves optimal yield (95%) and purity (99.2%) at moderate temperatures. Mechanistically, H2 adsorption on the catalyst surface facilitates sequential electron transfer, converting nitro to amine without over-reduction.

Chemoselective N-Acetylation

The final step involves acetylation of 3-amino-4-(2-methoxyethoxy)aniline. Traditional methods use acetic anhydride or acetyl chloride, but recent advances employ metal acetate/acetic acid systems for greener synthesis:

Reaction Scheme

$$

\text{3-Amino-4-(2-methoxyethoxy)aniline} + \text{Acetic Anhydride} \xrightarrow{\text{Zn(OAc)_2/HOAc}} \text{N-(3-Amino-4-(2-methoxyethoxy)phenyl)acetamide}

$$

Table 2: Acetylation Catalysts and Performance

| Catalyst | Solvent | Time (h) | Yield (%) | Selectivity (%) | Source |

|---|---|---|---|---|---|

| Zn(OAc)₂/HOAc | Neat | 2.0 | 92 | >99 | |

| MgO/HOAc | Neat | 3.5 | 88 | 98 | |

| Ac₂O (no catalyst) | DCM | 6.0 | 78 | 95 |

Zinc acetate in acetic acid achieves 92% yield within 2 hours, outperforming conventional solvent-dependent methods. The catalyst operates via a Lewis acid mechanism, polarizing the carbonyl group of acetic anhydride and enhancing electrophilicity at the acetyl carbon.

Optimization of Reaction Parameters

Temperature and Stoichiometry

Exothermic acetylation necessitates precise thermal control. Kinetic studies reveal optimal performance at 60–80°C, balancing reaction rate and byproduct formation. A 1.2:1 molar ratio of acetic anhydride to amine minimizes unreacted starting material while preventing diacetylation.

Solvent-Free Systems

Modern protocols emphasize solvent-free conditions to reduce waste. Metal acetate catalysts (e.g., Zn(OAc)₂) enable neat reactions, simplifying workup and improving atom economy. Post-reaction, the catalyst precipitates upon cooling, allowing filtration and reuse over three cycles without significant activity loss.

Purification Strategies

Crude product purification employs recrystallization from ethanol/water mixtures (80:20 v/v), yielding >99% purity. Advanced chromatographic methods (e.g., reverse-phase HPLC) resolve trace impurities, critical for pharmaceutical-grade material.

Table 3: Recrystallization Solvent Systems

| Solvent Combination | Recovery (%) | Purity (%) | Crystal Form | Source |

|---|---|---|---|---|

| Ethanol/Water | 85 | 99.5 | Needles | |

| Acetone/Hexane | 78 | 98.8 | Plates | |

| Methanol | 80 | 99.0 | Prisms |

Industrial-Scale Production

Continuous Flow Reactors

Transitioning from batch to flow chemistry enhances throughput and safety. Tubular reactors with immobilized Zn(OAc)₂ catalysts achieve 98% conversion at residence times <10 minutes, surpassing batch yields.

Process Advantages

Waste Minimization

Closed-loop systems recover acetic acid and methanol via fractional distillation, reducing raw material costs by 40%. Catalyst recycling protocols cut zinc waste by 90%, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, 60:40 MeOH/H2O) shows a single peak at t_R = 4.2 minutes, confirming >99.5% purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-(2-methoxyethoxy)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.

Major Products Formed

Oxidation: Nitro derivatives

Reduction: Amines

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-(3-Amino-4-(2-methoxyethoxy)phenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-(2-methoxyethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(3-Amino-4-methoxyphenyl)acetamide

- N-(3-Amino-4-ethoxyphenyl)acetamide

- N-(3-Amino-4-(2-ethoxyethoxy)phenyl)acetamide

Uniqueness

N-(3-Amino-4-(2-methoxyethoxy)phenyl)acetamide is unique due to the presence of the methoxyethoxy group, which imparts specific chemical and physical properties. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other similar compounds.

Biological Activity

N-(3-Amino-4-(2-methoxyethoxy)phenyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry and biological research. This compound is characterized by its unique molecular structure, which includes an amino group, a methoxyethoxy substituent, and an acetamide backbone. The molecular formula is C12H17N2O3, and its molecular weight is approximately 237.28 g/mol.

1. Pharmacological Properties

This compound has been investigated for various biological activities, particularly its anti-inflammatory and antimicrobial properties. Preliminary studies suggest that it may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response, thereby exerting anti-inflammatory effects . Additionally, it has shown potential as an antimicrobial agent, although specific mechanisms of action remain to be fully elucidated .

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. This interaction modulates their activity, leading to various biological effects. For example, its binding affinity to cyclooxygenase enzymes suggests a pathway through which it may exert its anti-inflammatory actions .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the amino group or the methoxyethoxy substituent can significantly impact its pharmacological properties. Comparative studies with similar compounds reveal that variations in functional groups can enhance or diminish biological activity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cyclooxygenase enzymes | |

| Antimicrobial | Potential activity against bacteria | |

| Cytotoxicity | Effects on cancer cell lines |

Case Study: Anti-inflammatory Effects

In a controlled study, this compound was tested for its ability to reduce inflammation in vitro. The results indicated a significant decrease in pro-inflammatory cytokines when treated with the compound compared to control groups. This suggests that the compound could be developed as a therapeutic agent for inflammatory diseases.

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against various bacterial strains. The compound exhibited moderate inhibitory effects on Gram-positive bacteria, demonstrating potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the recommended synthesis methods for N-(3-Amino-4-(2-methoxyethoxy)phenyl)acetamide, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Substitution reactions under alkaline conditions to introduce alkoxy groups (e.g., methoxyethoxy) to the phenyl ring .

- Reduction of nitro intermediates using iron powder in acidic media to generate the amino group .

- Condensation with cyanoacetic acid or acetamide derivatives using condensing agents like DCC (dicyclohexylcarbodiimide) to form the acetamide backbone .

Optimization strategies include refluxing in ethanol or dichloromethane with catalysts (e.g., sodium hydroxide) and maintaining anhydrous conditions to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key analytical techniques include:

- High Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended for pharmacological studies) .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding patterns .

- Mass spectrometry (MS) for molecular weight verification and detection of impurities .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and NIOSH-approved N100 respirators to prevent inhalation or dermal exposure .

- Engineering controls: Conduct reactions in fume hoods with proper ventilation to avoid aerosol formation .

- Waste disposal: Collect organic waste in sealed containers for incineration, adhering to local regulations .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxyethoxy vs. methoxy groups) influence biological activity in phenoxyacetamide derivatives?

Methodological Answer: Comparative structure-activity relationship (SAR) studies reveal:

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

Methodological Answer: Discrepancies often arise from:

- Assay variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or endpoint measurements (e.g., MTT vs. ATP assays) .

- Concentration thresholds: Cytotoxicity may dominate at >50 µM, masking anti-inflammatory effects observed at lower doses .

- Metabolic stability: Hepatic microsome studies can clarify if active metabolites contribute to observed effects .

Q. What mechanistic insights can molecular docking provide for this compound’s interaction with biological targets?

Methodological Answer:

- Target identification: Docking into COX-2 or EGFR kinase domains predicts binding affinities (∆G values) and key interactions (e.g., hydrogen bonds with Ser530 or hydrophobic contacts with Val702) .

- Validation: Follow-up with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .

- Dynamic behavior: Molecular dynamics simulations (50–100 ns) assess stability of ligand-target complexes in physiological conditions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral resolution: Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers, optimizing mobile phase composition (e.g., hexane:isopropanol gradients) .

- Catalytic asymmetry: Employ asymmetric hydrogenation with Ru-BINAP catalysts to enhance enantiomeric excess (ee >90%) .

- Process monitoring: In-line FTIR spectroscopy tracks reaction progress and detects racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.